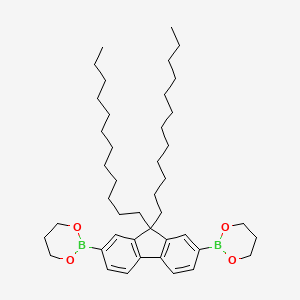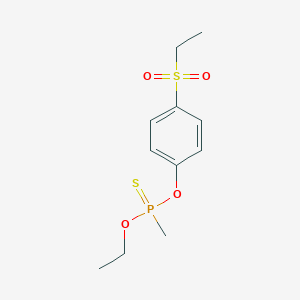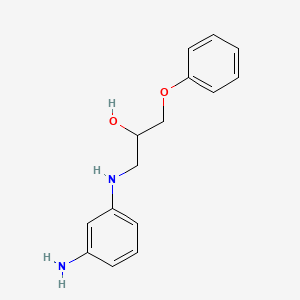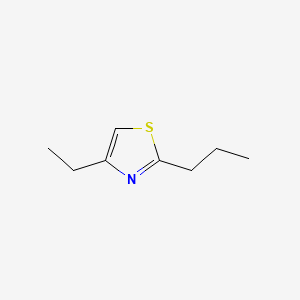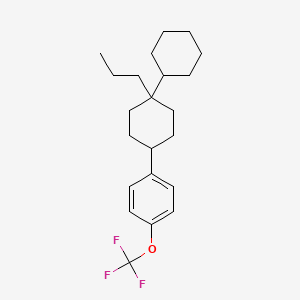
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further connected to a bicyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl typically involves multiple steps, starting with the preparation of the trifluoromethoxy-phenyl precursor. One common method involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trifluoromethoxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity and bioavailability, allowing it to effectively bind to target sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy-phenyl structure but lacks the bicyclohexyl moiety.
Propyl 4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]benzoate: Contains a similar trifluoromethoxy-phenyl group but with different functional groups and overall structure.
Uniqueness
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl is unique due to its combination of the trifluoromethoxy-phenyl group with a bicyclohexyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C22H31F3O |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1-(4-cyclohexyl-4-propylcyclohexyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C22H31F3O/c1-2-14-21(19-6-4-3-5-7-19)15-12-18(13-16-21)17-8-10-20(11-9-17)26-22(23,24)25/h8-11,18-19H,2-7,12-16H2,1H3 |
Clé InChI |
RYDVLFBAGZRZFD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC(CC1)C2=CC=C(C=C2)OC(F)(F)F)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)



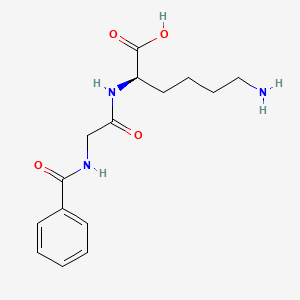
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)

